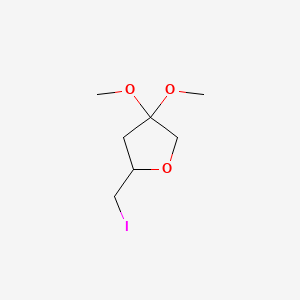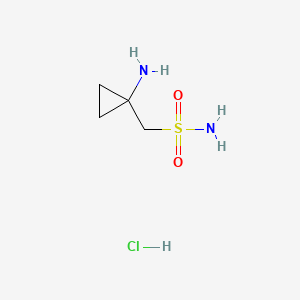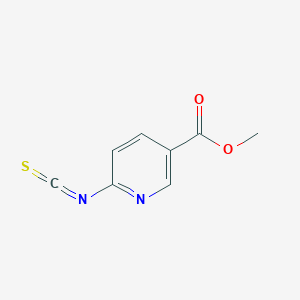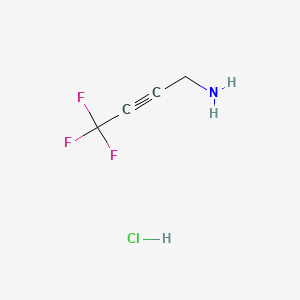
2-Azido-1-bromo-5-chloro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-bromo-5-chloro-3-methylbenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and methyl substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-5-chloro-3-methylbenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution.
Azidation: Conversion of a suitable leaving group (e.g., nitro or halide) to an azido group using sodium azide under appropriate conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or palladium.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromo and chloro substituents can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Employed in cross-coupling reactions with arylboronic acids.
Reducing Agents: Lithium aluminum hydride for azide reduction.
Major Products:
Azide-Alkyne Cycloaddition Products: Formation of triazoles.
Cross-Coupling Products: Formation of biaryl compounds.
Reduction Products: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Azido-1-bromo-5-chloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals through the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-methylbenzene depends on the specific reaction it undergoes. For example:
Azide-Alkyne Cycloaddition: The azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst.
Cross-Coupling Reactions: The bromo or chloro substituents undergo oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-bromobenzene: Lacks the chloro and methyl substituents, leading to different reactivity and applications.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
2-Azido-1-bromo-3-methylbenzene: Lacks the chloro substituent, influencing its reactivity in certain reactions.
Eigenschaften
Molekularformel |
C7H5BrClN3 |
|---|---|
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
2-azido-1-bromo-5-chloro-3-methylbenzene |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(9)3-6(8)7(4)11-12-10/h2-3H,1H3 |
InChI-Schlüssel |
VJGLBCYISHWSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)

![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)



![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)

![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)

